Buflomedil

Alpha-adrenoceptor Receptor binding Vasodilation

Procure Buflomedil (CAS 55837-25-7) for your peripheral arterial occlusive disease (PAOD) research. This non-selective alpha-adrenergic antagonist, with α1A-subtype preference, is uniquely supported by the LIMB study—a 2078-patient, 3-year RCT demonstrating a 26% relative risk reduction in critical cardiovascular events. Its distinct pharmacokinetic profile (t½ 2-3 h, 50-80% oral bioavailability) makes it an ideal reference standard for comparative studies. Not FDA-approved; for R&D use only.

Molecular Formula C17H25NO4
Molecular Weight 307.4 g/mol
CAS No. 55837-25-7
Cat. No. B1668037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuflomedil
CAS55837-25-7
Synonyms2,4,6-trimethoxyphenyl-3-pyrrolidine propyl ketone
blufomedil
Bufedil
Buflo 1A Pharma
Buflo AbZ
Buflo-POS
Buflo-Puren
Buflohexal
buflomedil
Buflomedil Heumann
buflomedil hydrochloride
Buflomedil Lindo
buflomedil pyridoxal phosphate
Buflomedil Stada
buflomedil von ct
Buflomedil-ratiopharm
bufomedil
Fonzylane
LL 1656
Lofton
Loftyl
Sinoxis
Molecular FormulaC17H25NO4
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C(=C1)OC)C(=O)CCCN2CCCC2)OC
InChIInChI=1S/C17H25NO4/c1-20-13-11-15(21-2)17(16(12-13)22-3)14(19)7-6-10-18-8-4-5-9-18/h11-12H,4-10H2,1-3H3
InChIKeyOWYLAEYXIQKAOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Buflomedil (CAS 55837-25-7): Technical Specifications and Pharmacological Class Overview for Scientific Procurement


Buflomedil (CAS 55837-25-7, base form; hydrochloride salt CAS 35543-24-9) is a vasoactive compound classified as a non-selective alpha-adrenergic receptor antagonist with demonstrable selectivity for the α1A-adrenoceptor subtype [1]. It is primarily indicated for symptomatic improvement in peripheral arterial occlusive disease (PAOD), particularly intermittent claudication [2]. Buflomedil's mechanism encompasses α-adrenoceptor blockade, weak calcium antagonism, improved erythrocyte deformability, and inhibition of platelet aggregation [3]. Its pharmacokinetic profile includes a short elimination half-life (approximately 2-3 hours), oral bioavailability of 50-80%, and extensive hepatic first-pass metabolism [4][5]. Notably, buflomedil is not approved by the US FDA and was suspended by the European Medicines Agency due to safety concerns related to its narrow therapeutic index [6].

Buflomedil Procurement: Why In-Class Substitution Without Verification Introduces Material Risk


Substituting buflomedil with other 'vasoactive' agents such as pentoxifylline, cilostazol, or naftidrofuryl is not pharmacologically or clinically equivalent. These agents exhibit distinct primary mechanisms: buflomedil is a non-selective alpha-adrenergic antagonist with α1A-subtype preference , whereas pentoxifylline acts primarily via hemorheologic modulation and phosphodiesterase inhibition [1], cilostazol is a selective PDE3 inhibitor [2], and naftidrofuryl is a 5-HT2 receptor antagonist [3]. Consequently, their clinical efficacy, safety profiles, and pharmacokinetic properties differ markedly. Specifically, buflomedil's narrow therapeutic index introduces a unique safety risk profile not shared by alternatives, with 401 reported cases of intentional overdose (63 fatal) and 137 accidental overdoses (2 fatal) [4][5]. Furthermore, long-term cardiovascular outcome data exist for buflomedil (3-year, 2078-patient RCT) but are absent for most comparators in this class [6]. These distinctions mandate careful compound-specific verification for any scientific or industrial application.

Buflomedil Quantitative Evidence Guide: Head-to-Head Performance Data vs. Comparators


Alpha-1A Adrenoceptor Subtype Selectivity: Ki Ratio Quantification

Buflomedil exhibits preferential binding affinity for the α1A-adrenoceptor subtype over the α1B subtype. In radioligand displacement studies using rat prostate (α1A-AR) and spleen (α1B-AR) tissues, the Ki values were 4.06 µM and 6.84 µM, respectively, yielding an affinity ratio of 1.68 [1]. This contrasts with non-selective alpha-blockers like phentolamine or selective α1A antagonists like tamsulosin, though direct Ki comparator data in the same assay are not available. The selectivity is inferred from the ratio of Ki values.

Alpha-adrenoceptor Receptor binding Vasodilation

Microcirculatory Perfusion Enhancement: Quantitative Laser Doppler Fluxmetry vs. Placebo

In a double-blind, randomized, placebo-controlled study of 39 patients with severe intermittent claudication, intravenous buflomedil (400 mg/day for 5 days) significantly enhanced cutaneous microcirculatory response to local heat stress. After 5 days, the maximal skin flux increase in response to heating was 226% ± 33% of resting value in the buflomedil group versus 144% ± 13% in the placebo group (P < 0.05) [1]. Resting skin flux parameters were unchanged, indicating that buflomedil improves functional microvascular reserve without altering basal perfusion.

Microcirculation Laser Doppler Intermittent Claudication

Long-Term Cardiovascular Event Reduction: 26% Relative Risk Reduction vs. Placebo in 3-Year RCT

The LIMB study, a 4-year, international, multicenter, randomized, double-blind, placebo-controlled trial (n=2078), evaluated the effect of long-term oral buflomedil on cardiovascular events in patients with PAOD and intermittent claudication. At a mean treatment duration of 33 months, the rate of critical cardiovascular events (composite of cardiovascular death, nonfatal MI, nonfatal stroke, symptomatic deterioration of PAOD, or leg amputation) was 9.1% in the buflomedil group versus 12.4% in the placebo group (hazard ratio 0.742; 95% CI 0.603–0.915; P=0.0163), representing a 26% relative risk reduction [1]. Ankle-brachial index increased by 9.2% with buflomedil but decreased by 3.6% with placebo (P<0.001).

Cardiovascular outcomes Randomized controlled trial Peripheral arterial disease

Walking Distance Improvement: Meta-Analysis Effect Size vs. Placebo

A meta-analysis of 10 randomized, double-blind, placebo-controlled trials (n=744) evaluated the effect of buflomedil on walking distance in intermittent claudication. At 3 months, the standardized effect size (ES) for pain-free walking distance, weighted by sample size and study quality, was 0.25 (95% CI: 0.09–0.41, P<0.05) [1]. This indicates that the average buflomedil-treated patient experienced a greater increase in pain-free walking distance than approximately 75% of placebo-treated patients. A Cochrane review of two included RCTs (n=127) reported absolute improvements of 76.9 m (95% CI 32.3–121.5) in pain-free walking distance and 112.6 m (95% CI 27.7–197.5) in maximum walking distance over 12 weeks [2].

Intermittent claudication Walking distance Meta-analysis

Comparative Efficacy: Buflomedil vs. Naftidrofuryl in Intermittent Claudication

In a comparative study of 58 patients with peripheral arteriopathies and intermittent claudication, buflomedil hydrochloride was directly compared to naftidrofuryl. Both drugs were evaluated for vasoactive properties via walking capacity and time of hyperemia. The study concluded that buflomedil was more effective and safe than naftidrofuryl in the treatment of patients with intermittent claudication [1]. However, the primary publication lacks extractable quantitative walking distance data; only the qualitative conclusion is available in the abstract.

Comparative efficacy Intermittent claudication Naftidrofuryl

Pharmacokinetic Profile: Half-Life and Bioavailability Comparison with Class Alternatives

Buflomedil exhibits a short elimination half-life of approximately 2-3 hours (mean 2.97 h oral; 3.25 h IV; 2.07 h in alternative study) and oral bioavailability of 50-80% due to hepatic first-pass metabolism [1][2][3]. In contrast, cilostazol has an elimination half-life of 11-13 hours with active metabolites, requiring twice-daily dosing [4]. Pentoxifylline has an even shorter half-life of 0.4-0.8 hours with low bioavailability (10-30%) [5]. Naftidrofuryl has a half-life of approximately 1 hour [6]. Buflomedil's intermediate half-life and moderate bioavailability distinguish it from both the ultra-short (pentoxifylline) and long-acting (cilostazol) alternatives.

Pharmacokinetics Half-life Bioavailability

Buflomedil (CAS 55837-25-7): Evidence-Backed Application Scenarios for Scientific and Industrial Use


Long-Term Cardiovascular Outcomes Research in Peripheral Arterial Disease Models

Buflomedil is uniquely positioned for studies investigating long-term cardiovascular event reduction in PAOD. The LIMB study provides robust, placebo-controlled, 3-year outcome data (n=2078) demonstrating a 26% relative risk reduction in critical cardiovascular events, a finding not replicated for other vasoactive agents in this class [1]. Researchers can leverage this compound to explore mechanisms underlying cardiovascular protection in chronic ischemic disease models or to serve as a positive control in comparative long-term outcome studies.

Microcirculatory Perfusion and Functional Reserve Studies

The demonstrated enhancement of cutaneous microcirculatory response to heat stress (226% flux increase with buflomedil vs. 144% with placebo) makes this compound a valuable tool for studies of microvascular functional reserve and tissue perfusion under stress conditions [1]. Laser Doppler fluxmetry endpoints are highly reproducible and translatable to preclinical models of peripheral ischemia, providing a quantifiable pharmacodynamic readout for microvascular drug effects.

Alpha-Adrenoceptor Subtype Selectivity Profiling in Vascular Pharmacology

Buflomedil's differential binding affinity for α1A-AR (Ki=4.06 µM) over α1B-AR (Ki=6.84 µM) offers a reference compound for receptor subtype selectivity studies in vascular smooth muscle pharmacology [1]. This profile may be relevant for investigations seeking to dissect the relative contributions of α1-adrenoceptor subtypes to vasomotor tone, smooth muscle proliferation, and trophic responses in vascular remodeling models.

Pharmacokinetic Reference Standard for Short-to-Intermediate Half-Life Vasoactive Compounds

With an elimination half-life of 2.07-2.97 hours and oral bioavailability of 50-80%, buflomedil occupies a distinct pharmacokinetic niche between ultra-short agents like pentoxifylline (t½ 0.4-0.8 h) and long-acting agents like cilostazol (t½ 11-13 h) [1][2][3]. This intermediate profile makes buflomedil a suitable reference standard for comparative pharmacokinetic studies, formulation development, or as a calibration compound for bioanalytical method validation in the vasodilator class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buflomedil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.